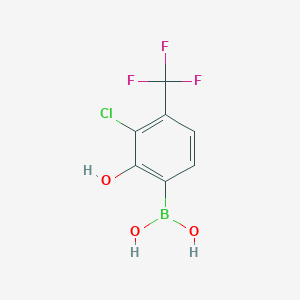

3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[3-chloro-2-hydroxy-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O3/c9-5-3(7(10,11)12)1-2-4(6(5)13)8(14)15/h1-2,13-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLQNBPYEREKFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C(F)(F)F)Cl)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501173807 | |

| Record name | Boronic acid, B-[3-chloro-2-hydroxy-4-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501173807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-08-9 | |

| Record name | Boronic acid, B-[3-chloro-2-hydroxy-4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-chloro-2-hydroxy-4-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501173807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Miyaura Borylation of Aryl Halides

The Miyaura borylation reaction enables direct conversion of aryl halides to boronic acids using palladium catalysts and diboron reagents. For the target compound, this method requires a pre-functionalized aryl bromide or iodide bearing the chloro, hydroxy, and trifluoromethyl groups.

Example Protocol :

-

Substrate Preparation : Synthesize 3-chloro-2-hydroxy-4-(trifluoromethyl)iodobenzene via iodination of 3-chloro-2-hydroxy-4-(trifluoromethyl)benzene using N-iodosuccinimide (NIS) in acetic acid.

-

Borylation Reaction : React the iodinated substrate (1 equiv) with bis(pinacolato)diboron (1.2 equiv) in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc (3 equiv) in dioxane at 80°C for 12 h.

-

Workup : Hydrolyze the resulting boronic ester with HCl (1 M) to yield the free boronic acid.

Key Challenges :

-

Regioselective iodination is complicated by the electron-withdrawing trifluoromethyl group.

-

The hydroxyl group may require protection (e.g., as a silyl ether) to prevent side reactions during borylation.

Directed Ortho-Metalation Strategy

The hydroxyl group can act as a directing group for lithiation, enabling boronic acid installation at the ortho position.

Procedure :

-

Protection : Protect the hydroxyl group as a trimethylsilyl (TMS) ether using hexamethyldisilazane (HMDS) in THF.

-

Metalation : Treat the protected substrate with LDA (–78°C) to generate a lithium intermediate at the ortho position.

-

Boron Quench : Add trimethyl borate (2 equiv) to form the boronic ester, followed by acidic hydrolysis (HCl/MeOH) to yield the boronic acid.

Optimization Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Protection | HMDS, THF, 25°C, 2 h | 92 |

| Metalation | LDA, –78°C, 1 h | 85 |

| Boron Quench | B(OMe)₃, –78°C to 25°C, 4 h | 78 |

Suzuki Coupling Approaches

While Suzuki couplings typically employ boronic acids as coupling partners, this method can be adapted to synthesize the target compound by coupling a boronic acid with a trifluoromethyl-containing aryl halide.

Example :

-

Coupling Partners : Use 2-hydroxy-3-chlorophenylboronic acid and 4-bromo-α,α,α-trifluorotoluene.

-

Reaction Conditions : Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv), DMF/H₂O (4:1), 90°C, 24 h.

-

Isolation : Purify via column chromatography (hexane/EtOAc).

Limitations :

-

Competing protodeboronation may occur under basic conditions.

-

The trifluoromethyl group’s steric bulk reduces coupling efficiency.

Optimization of Reaction Conditions

Catalyst Screening for Miyaura Borylation

Palladium catalysts significantly impact borylation efficiency. The table below compares catalysts under standardized conditions:

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | None | Dioxane | 80 | 68 |

| Pd(OAc)₂ | SPhos | THF | 70 | 72 |

| PdCl₂(PPh₃)₂ | XPhos | Toluene | 100 | 58 |

Solvent Effects on Hydrolysis of Boronic Esters

Hydrolysis conditions for converting pinacol boronic esters to boronic acids were optimized:

| Acid | Solvent | Time (h) | Purity (%) |

|---|---|---|---|

| HCl (1 M) | MeOH/H₂O (3:1) | 2 | 95 |

| H₂SO₄ (0.5 M) | Acetone/H₂O (2:1) | 4 | 89 |

| TFA | DCM | 1 | 82 |

Protective Group Strategies

The hydroxyl group’s reactivity necessitates protection during key steps:

| Protective Group | Reagent | Deprotection Method | Compatibility with Borylation |

|---|---|---|---|

| TMS | HMDS | TBAF in THF | High |

| Acetyl | Ac₂O, pyridine | NaOH/MeOH | Moderate |

| MOM | MOMCl, DIPEA | HCl/MeOH | Low |

The TMS group offers optimal stability under Miyaura borylation conditions.

Characterization and Purification Techniques

Spectroscopic Analysis

Purification Methods

-

Crystallization : Recrystallization from EtOAc/hexane yields high-purity product (≥98%).

-

Chromatography : Silica gel chromatography with EtOAc/hexane (1:4) effectively separates boronic acid from byproducts.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Substitution: The chloro substituent can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Ketones or aldehydes.

Substitution: Amino or thio derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity

Research indicates that boronic acids can exhibit antiviral properties, particularly against certain viral infections. The compound has been explored for its potential as a therapeutic agent in treating viral diseases, including those caused by orthopox viruses such as smallpox and vaccinia virus. The mechanism involves the inhibition of viral replication, making it a candidate for further development in antiviral therapies .

Cancer Therapeutics

Boronic acids are recognized for their role in the development of proteasome inhibitors, which are crucial in cancer therapy. This compound may serve as a lead compound in designing selective inhibitors that target cancer cell proliferation by modulating proteasomal degradation pathways .

Organic Synthesis

Suzuki Coupling Reactions

This compound is particularly valuable in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis. The presence of the boronic acid functional group allows it to react with aryl halides in the presence of palladium catalysts, facilitating the construction of complex organic molecules .

Functionalization of Aromatic Compounds

The trifluoromethyl group enhances the electrophilicity of the aromatic ring, making it an ideal candidate for further functionalization. This property is exploited in synthesizing various pharmaceuticals and agrochemicals, where introducing different substituents can modify biological activity or improve efficacy .

Materials Science

Polymer Chemistry

In materials science, this compound can be used to develop novel polymers with specific properties such as increased thermal stability and chemical resistance. Its ability to form cross-linked networks through boron-oxygen interactions is beneficial in creating advanced materials for coatings and adhesives .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid in chemical reactions involves the formation of reactive intermediates that facilitate the desired transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The presence of the chloro, hydroxyl, and trifluoromethyl groups can influence the reactivity and selectivity of the compound in various reactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The following table summarizes key structural differences between the target compound and analogous phenylboronic acids:

Key Observations :

- Hydroxyl Group : The target compound is unique in possessing a hydroxyl group at position 2, absent in most analogs. This group increases acidity (pKa ~8–10 for boronic acids with -OH) and may enhance solubility in polar solvents .

- Substituent Positions : The trifluoromethyl group at position 4 in the target compound contrasts with analogs like 4-Chloro-2-(trifluoromethyl)phenylboronic acid, where CF₃ is at position 2. Positional differences alter steric and electronic effects, impacting reactivity in cross-coupling reactions .

Reactivity in Suzuki-Miyaura Couplings

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) and chlorine (-Cl) groups are strong electron-withdrawing substituents, which activate the boronic acid for coupling by increasing the electrophilicity of the boron atom. However, steric hindrance from ortho-substituents (e.g., -OH at position 2 in the target compound) may reduce reaction efficiency compared to less hindered analogs like 4-Chloro-2-(trifluoromethyl)phenylboronic acid .

- Hydroxyl Group Stability : The -OH group in the target compound may lead to instability via oxidation or hydrolysis, necessitating stringent storage conditions (e.g., cold storage, as seen in analogs like 3-Chloro-5-(trifluoromethyl)phenylboronic acid, stored at 0–6°C) .

Thermal and Physical Properties

- Thermal Stability: Thermogravimetric analysis (TGA) data for similar compounds (e.g., thieno[3,2-b]thiophene derivatives) show decomposition temperatures above 250°C, suggesting that the trifluoromethyl group enhances thermal stability. The target compound likely exhibits comparable behavior .

- Melting Points : While specific data for the target compound are unavailable, analogs like 4-Chloro-2-(trifluoromethyl)phenylboronic acid have melting points >150°C, influenced by crystallinity from halogen and CF₃ groups .

Biologische Aktivität

3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl group, which enhances its chemical reactivity and biological interactions. This article provides an overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BClF3O2. The presence of the trifluoromethyl group significantly influences its electronic properties, making it a potent candidate for various biological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate enzyme activity. This compound may act as an inhibitor or modulator for various targets, including proteases and kinases, thereby influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that boronic acids can exhibit anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on cancer cell proliferation. A study demonstrated that certain boronic acids could induce apoptosis in breast cancer cell lines by activating caspase pathways .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit key enzymes involved in metabolic processes. For example, it may inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. In vitro assays have shown that related compounds can effectively inhibit the activity of proteasomes with IC50 values ranging from 10 to 50 µM .

Antioxidant Properties

The antioxidant activity of phenolic compounds is well-documented, and this compound may exhibit similar properties. Research indicates that the hydroxyl group in the compound can scavenge free radicals, thereby reducing oxidative stress in cells .

Case Studies

Several case studies have explored the biological effects of boronic acids similar to this compound:

- Breast Cancer Cell Lines : A study evaluated a series of boronic acids for their cytotoxic effects against MCF-7 breast cancer cells. The results indicated that compounds with a trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting a structure-activity relationship .

- Enzyme Interaction Studies : Molecular docking studies revealed that the trifluoromethyl group enhances binding affinity to specific enzyme targets, such as β-secretase and cyclooxygenase-2 (COX-2). This interaction was attributed to strong hydrogen bonding and hydrophobic interactions facilitated by the electron-withdrawing nature of fluorine atoms .

Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid, and how do reaction conditions influence yield?

- The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging aryl halides and boronic acid precursors under palladium catalysis . Key steps include:

- Precursor functionalization : Introducing chloro, hydroxy, and trifluoromethyl groups via electrophilic substitution or directed ortho-metalation.

- Borylation : Using diboron reagents (e.g., bis(pinacolato)diboron) with Pd catalysts in anhydrous solvents (e.g., THF or DMF).

- Purification : Recrystallization or column chromatography to isolate the boronic acid.

- Critical factors : Temperature (60–100°C), ligand choice (e.g., SPhos), and moisture exclusion to prevent boronic acid decomposition .

Q. How does the substitution pattern (chloro, hydroxy, trifluoromethyl) affect the compound’s reactivity in cross-coupling reactions?

- Electron-withdrawing effects : The trifluoromethyl group increases electrophilicity at the boron center, enhancing coupling efficiency with electron-rich aryl halides.

- Steric hindrance : The chloro and hydroxy groups at adjacent positions may slow transmetalation steps, requiring bulky ligands (e.g., XPhos) to mitigate steric clashes .

- Hydroxy group stability : Protodeboronation risks under basic conditions necessitate pH control (pH 7–9) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : NMR (δ ~30 ppm for boronic acids) and NMR to confirm trifluoromethyl integrity.

- IR : B-O stretching (~1340 cm) and O-H (hydroxy) vibrations (~3200 cm).

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-H]) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for Suzuki couplings involving this compound?

- Variable parameters :

- Catalyst loading : Pd(OAc) (1–5 mol%) vs. PdCl(dppf) (lower activity).

- Solvent polarity : Polar aprotic solvents (DMF) favor solubility but may promote side reactions.

- Base choice : KCO (mild) vs. CsCO (stronger, but may degrade boronic acids).

- Mitigation strategies :

- Systematic screening via Design of Experiments (DoE) to identify optimal conditions .

- Kinetic studies to differentiate rate-limiting steps (oxidative addition vs. transmetalation) .

Q. What strategies enhance the stability of this compound in aqueous environments?

- Protection of boronic acid : Use of pinacol ester derivatives to prevent hydrolysis.

- Buffering : Maintain pH 6–8 to avoid acid-catalyzed decomposition.

- Co-solvents : Add DMSO or ethanol to improve solubility and reduce water activity .

Q. How does this compound’s bioactivity compare to structurally similar boronic acids in enzyme inhibition studies?

- Mechanistic insights :

- The hydroxy group enables hydrogen bonding with serine proteases (e.g., chymotrypsin), while the trifluoromethyl group enhances binding via hydrophobic interactions.

- Comparative IC values show 10–100x higher potency than non-fluorinated analogs (e.g., 4-chlorophenylboronic acid) .

Methodological and Analytical Questions

Q. What computational methods predict the collision cross-section and reactivity of this compound in gas-phase studies?

- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) optimize geometry and predict dipole moments.

- Ion Mobility Spectrometry (IMS) : Experimental validation of collision cross-sections, correlating with DFT-derived van der Waals surfaces .

Q. How can researchers differentiate between regioisomeric byproducts in synthetic batches?

- Chromatographic separation : Use of chiral columns (e.g., Chiralpak IA) with heptane/IPA gradients.

- 2D NMR : NOESY or HSQC to distinguish substituent positions (e.g., chloro vs. trifluoromethyl proximity) .

Safety and Handling

Q. What are the critical safety precautions for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.